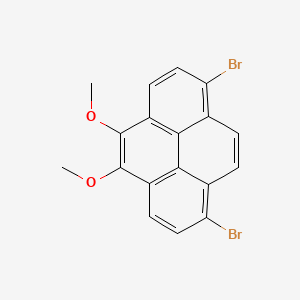
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
描述
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential pharmacological properties and its role in various chemical reactions. It is structurally characterized by a tetrahydroisoquinoline core with a methyl group at the 1-position, a ketone group at the 1-position, and a carboxylate group at the 7-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multicomponent reactions that allow for the functionalization of the tetrahydroisoquinoline core. One common method involves the Pictet-Spengler reaction, where a biogenic amine reacts with an aldehyde or α-keto acid to form the tetrahydroisoquinoline structure . The reaction conditions often include acidic environments to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods allow for the direct coupling of the C(sp3)-H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide . This approach is favored for its efficiency and the ability to produce large quantities of the compound with high selectivity.
化学反应分析
Types of Reactions
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential neuroprotective properties and its ability to interact with neurotransmitter systems.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用机制
The mechanism of action of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Antidepressant Effects: It increases the concentrations of monoamines such as dopamine, noradrenaline, and serotonin in the brain by inhibiting their catabolism.
Pathways Involved: The compound affects the glutamatergic system and dopamine metabolism, contributing to its neuroprotective and antidepressant properties.
相似化合物的比较
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares a similar core structure but lacks the carboxylate group at the 7-position.
1,2,3,4-Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, it lacks both the methyl and carboxylate groups but serves as a precursor for various derivatives.
The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMAMDONDOITST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
